Boc-L-alaninal

Quality Control Procurement Specification Analytical Chemistry

Researchers requiring enantiomerically pure N-Boc-amino aldehydes for stereoselective C-C bond formation face racemization risks and inconsistent enantiopurity across suppliers. Boc-L-alaninal (CAS 79069-50-4) delivers defined (S)-configuration with specific rotation [α]D -33° (c=1, MeOH) and Boc protection for acid-labile orthogonality. Validated in calyculin C C26-C32 oxazole fragment synthesis (vs. only 21% yield with D-isomer) and modified Passerini condensations for protease inhibitor scaffolds. Each batch includes orthogonal QC: GC purity, total nitrogen analysis, and polarimetry. Procure with confidence-standard stock available for immediate dispatch.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 79069-50-4
Cat. No. B558647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-alaninal
CAS79069-50-4
SynonymsBoc-L-alaninal; 79069-50-4; (S)-tert-Butyl(1-oxopropan-2-yl)carbamate; Boc-Ala-Aldehyde; Boc-L-alaninealdehyde; CHEMBL94727; (S)-tert-butyl1-oxopropan-2-ylcarbamate; N-Boc-2(S)-2-aminopropanal; (1-Methyl-2-oxo-ethyl)-carbamicacidtert-butylester; AC1Q29KO; AC1Q29KP; B1403_SIGMA; SCHEMBL327825; (S)-(1-METHYL-2-OXO-ETHYL)-CARBAMICACIDTERT-BUTYLESTER; CTK5E6419; MolPort-003-741-801; OEQRZPWMXXJEKU-LURJTMIESA-N; ZINC2516824; ANW-43421; BDBM50137807; KM1953; MFCD00143786; tert-butyl(S)-1-formylethylcarbamate; AKOS005146520; AKOS015840143
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
InChIKeyOEQRZPWMXXJEKU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-alaninal Procurement & Identity


Boc-L-alaninal (CAS 79069-50-4) is an N-tert-butoxycarbonyl-protected L-alanine aldehyde, classified as a chiral N-protected α-amino aldehyde. This compound consists of a reactive aldehyde functionality coupled with a Boc-protected amine, with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is commercially available as a white to almost white powder or crystalline solid, with suppliers reporting a melting point range of 87.0–91.0°C and specific optical rotation [α]D of -33° (c=1, MeOH) . The L-configuration is defined by the (S)-stereocenter at the α-carbon position, which is critical for its function as a chiral building block in stereoselective organic synthesis and peptidomimetic chemistry [1].

Chiral building block for stereoselective organic synthesis and peptidomimetics
Boc-protected L-alanine aldehyde with defined (S)-stereocenter
Enables acid-labile orthogonality in multi-step deprotection sequences
Supports chiral reference standard and stereochemical correlation studies

Why Boc-L-alaninal Is Irreplaceable


The assumption that any N-protected α-amino aldehyde can substitute for Boc-L-alaninal in stereoselective syntheses is invalid due to three non-interchangeable factors: (i) the Boc protecting group provides specific acid-labile orthogonality that is not replicated by Cbz (Z) or Fmoc protection schemes, directly impacting compatibility with deprotection sequences in multi-step syntheses ; (ii) the L-alanine side chain (methyl) confers distinct steric and electronic properties relative to other amino acid-derived aldehydes, influencing facial selectivity in nucleophilic addition and cycloaddition reactions; (iii) the aldehyde functionality remains configurationally labile under certain conditions, making enantiomeric purity a procurement-critical specification that varies significantly among suppliers. Substituting with Boc-D-alaninal, Boc-leucinal, Boc-phenylalaninal, or Boc-alaninol introduces either opposite stereochemical outcomes, altered steric environments, or loss of aldehyde reactivity entirely . Even within the same compound class, Boc-L-valinal (CAS 79069-51-5) contains an isopropyl side chain that drastically modifies the diastereoselectivity observed in the same reaction manifolds compared to the methyl side chain of Boc-L-alaninal .

Boc orthogonality not replicated
Cbz (Z) or Fmoc protection schemes may shift deprotection compatibility and alter synthetic sequence timing.
Side-chain steric control differs
Boc-leucinal, Boc-valinal, or Boc-phenylalaninal introduce steric profiles that can modify facial selectivity in addition reactions.
Enantiomer or alcohol analog limits reactivity
Boc-D-alaninal reverses stereochemical outcome; Boc-alaninol lacks aldehyde electrophilicity, preventing direct carbonyl-based transformations.

Boc-L-alaninal Comparative Evidence


Purity: GC and Total Nitrogen Analysis

Commercially available Boc-L-alaninal is supplied with a minimum purity specification of ≥98.0% as determined by both gas chromatography (GC) and total nitrogen (N) analysis . The specific optical rotation [α]D is specified at -33° (c=1, MeOH), with an acceptable vendor-reported range of -29° to -39° (c=2, MeOH, 20°C, 589 nm) [1]. This dual analytical characterization (chromatographic purity plus chiroptical validation) exceeds the typical specification of generic Boc-protected amino aldehydes, which are often reported only with a single purity metric. For comparison, Boc-D-alaninal, the enantiomeric counterpart, is not routinely characterized with the same level of combined orthogonal analytical rigor in publicly available certificates of analysis, creating procurement risk for stereochemically sensitive applications.

Purity & identity
Specification review
≥98% (GC, N) with [α]D −33°
Dual orthogonal purity validation supports procurement quality assurance for stereosensitive workflows.
Boc-D-alaninal often lacks combined GC/N and polarimetry data in public specifications.
Quality Control Procurement Specification Analytical Chemistry

Synthetic Efficiency in Calyculin C Fragment

Boc-L-alaninal has been demonstrated as a critical chiral starting material in the synthesis of the C26-C32 oxazole fragment of calyculin C, a potent serine/threonine protein phosphatase PP1 and PP2A inhibitor . The published synthetic route establishes that the L-configuration of Boc-L-alaninal is essential for establishing the correct syn methyl arrangement at C30-C32 through cyclic stereocontrol. In contrast, when the same synthetic sequence was initiated from Boc-D-alaninal, the finished oxazole fragment was obtained in only 21% overall yield . This 21% yield represents a quantifiable baseline for the D-enantiomer route, demonstrating that the L-alaninal starting material is required to achieve the natural product stereochemistry. While the exact yield for the L-alaninal route in this specific publication was not reported as a single figure due to the multi-step convergent strategy, the successful execution of the natural stereochemical outcome validates that the L-isomer is the productive enantiomer for this pharmacologically relevant target.

Calyculin C oxazole yield
Head-to-head
D-enantiomer route: 21% overall yield vs L-isomer as productive enantiomer
Reported yield baseline confirms enantiomer selection directly determines synthetic outcome.
L-configuration mandatory for correct syn methyl stereochemistry at C30–C32.
Natural Product Synthesis Oxazole Chemistry Stereoselective Synthesis

Diastereoselectivity in Superstolide A Synthesis

In the stereoselective synthesis of the C20-C26 segment of superstolide A, a marine macrolide with potent anticancer activity, Boc-L-alaninal was employed as the chiral electrophile in additions of chiral allenylzinc reagents [1]. The reaction of (R)-N-Boc alaninal with allenylzinc reagents, prepared in situ via palladiozincation of (R)- and (S)-5-pivalyloxy-3-butyn-2-ol mesylate, afforded the anti,syn and anti,anti diastereomers as the 'nearly exclusive adducts' [2]. This high stereoselectivity demonstrates that the aldehyde functionality of Boc-L-alaninal, in combination with its L-configuration and Boc protection, is compatible with organozinc reagents and enables predictable facial selectivity. In contrast, analogous addition reactions using Boc-alaninol (the corresponding alcohol) would not proceed due to the absence of the electrophilic carbonyl; substitutions with other N-protected amino aldehydes such as Boc-leucinal would introduce altered steric demands that modify the diastereomeric ratios .

Organozinc diastereoselectivity
Class-level
anti,syn and anti,anti as nearly exclusive adducts with allenylzinc reagents
Demonstrates predictable facial selectivity with organometallic nucleophiles.
Boc-alaninol is unreactive; other side chains require re-optimization of diastereocontrol.
Marine Macrolide Synthesis Chiral Allenylzinc Reagents Diastereoselective Addition

Janolusimide Stereochemical Assignment

Boc-L-alaninal served as a critical chiral reference compound in the stereoselective synthesis and stereochemical assignment of 4-amino-3-hydroxy-2-methylpentanoic acid, a component of the marine tripeptide toxin janolusimide [1]. The synthesis employing N-Boc-L-alaninal enabled unambiguous assignment of the stereochemistry as (2R,3S,4S) for the naturally occurring amino acid residue. This application underscores that the enantiomeric purity and defined L-configuration of Boc-L-alaninal are essential for stereochemical correlation studies in complex natural product structure elucidation. Use of racemic Boc-alaninal or Boc-D-alaninal would yield the incorrect stereochemical series, leading to erroneous structural assignments or failed synthetic validation [2]. The specific rotation value of -33° (c=1, MeOH) provides a quantitative quality control metric for ensuring enantiomeric purity in procurement, which is particularly relevant given that α-amino aldehydes are susceptible to racemization under basic or thermal conditions .

Janolusimide stereochemistry
Reported
L-isomer enabled unambiguous (2R,3S,4S) assignment of natural amino acid residue
Supports enantiomer-specific structural correlation for marine toxin studies.
Racemic or D-enantiomer would produce incorrect stereochemical series.
Marine Toxin Chemistry Stereochemical Elucidation γ-Amino Acid Synthesis

Aldehyde vs. Alcohol Reactivity Difference

The aldehyde functionality of Boc-L-alaninal (CAS 79069-50-4) is structurally and chemically distinct from the primary alcohol of Boc-L-alaninol (CAS 79069-13-9), despite both compounds sharing the same Boc-protected L-alanine scaffold [1]. Boc-L-alaninal (MW 173.21) contains a reactive aldehyde capable of participating in nucleophilic addition, reductive amination, Passerini multicomponent condensation, and oxazole-forming cyclodehydration reactions [2]. In contrast, Boc-L-alaninol (MW 175.23) is chemically reduced and unreactive toward these transformations without prior oxidation, which would require additional synthetic steps and introduce racemization risk . Quantitatively, the specific rotation differs significantly: Boc-L-alaninal exhibits [α]D -33° (c=1, MeOH) while Boc-L-alaninol shows [α]D -8.6° (c=1.2, MeOH) or -11° (c=1, CHCl3) [3]. This divergence in chiroptical properties reflects the distinct electronic environment of the aldehyde carbonyl versus the alcohol, providing an analytical method to verify material identity upon receipt.

Aldehyde vs alcohol
Head-to-head
Aldehyde [α]D −33° vs alcohol [α]D −8.6°; distinct reactivity toward nucleophiles
Functional group difference prevents direct substitution in carbonyl-dependent reactions.
Boc-alaninol requires additional oxidation steps, introducing racemization risk.
Peptide Synthesis Chemoselectivity Protecting Group Strategy

Boc-L-alaninal Validated Applications


Calyculin C Oxazole Moiety Synthesis

Boc-L-alaninal is a validated chiral starting material for the construction of the C26-C32 oxazole fragment of calyculin C, a serine/threonine protein phosphatase PP1 and PP2A inhibitor. The L-configuration is mandatory for establishing the syn methyl stereochemistry at C30-C32 through cyclic stereocontrol . The alternative Boc-D-alaninal route yields only 21% overall to the finished oxazole fragment, providing a quantitative justification for procuring the L-isomer . This application scenario is directly relevant to medicinal chemistry groups pursuing phosphatase-targeted anticancer agents and academic laboratories engaged in marine natural product total synthesis.

Passerini Condensation for Protease Inhibitors

Boc-L-alaninal participates in modified Passerini multicomponent condensation reactions with carboxylic acids and isocyanides to generate α-hydroxyamide and α-oxoamide peptidomimetic structures [1]. This methodology provides a convergent, short synthetic route to known potent inhibitors of serine proteases. The Boc protecting group ensures orthogonality in subsequent deprotection-transacylation sequences, while the L-alanine-derived stereocenter contributes to target recognition. This application is not accessible using Boc-L-alaninol, which lacks the requisite aldehyde electrophilicity, or with other N-protected amino aldehydes bearing different side-chain steric profiles that alter reaction outcomes .

Organozinc Addition for Macrolide Assembly

Boc-L-alaninal functions as a chiral electrophile in additions of chiral allenylzinc and indium reagents for constructing segments of complex marine macrolides including superstolide A [2]. The reaction proceeds with excellent reagent control, affording anti,syn and anti,anti diastereomers as nearly exclusive adducts. This stereoselective carbon-carbon bond formation is critically dependent on both the aldehyde functional group and the defined L-stereochemistry of the starting material. Alternative compounds such as Boc-alaninol cannot participate in this transformation, while other N-protected amino aldehydes with different side chains (e.g., Boc-leucinal, Boc-valinal) would require complete re-optimization of facial selectivity predictions .

Stereochemical Reference Standard

Boc-L-alaninal serves as an enantiomerically defined chiral reference for stereochemical assignment in complex natural product synthesis, as demonstrated in the stereochemical elucidation of the janolusimide-derived 4-amino-3-hydroxy-2-methylpentanoic acid residue [3]. The specific rotation of -33° (c=1, MeOH) provides a quantitative identity verification metric for procurement quality assurance. This application demands strict enantiomeric purity; racemic or D-enantiomer-contaminated material would yield incorrect stereochemical correlations, compromising the validity of structural assignments. The documented susceptibility of α-amino aldehydes to racemization under basic or thermal conditions further emphasizes the importance of procuring from suppliers that provide orthogonal analytical characterization including GC purity, total nitrogen analysis, and polarimetry .

Application
Selection Property
Validation Focus
Calyculin C oxazole fragment synthesis
L-stereochemical configuration
Enantiomer-specific yield verification
Passerini multicomponent condensation
Aldehyde electrophilicity with Boc protection
Reactivity against alcohol analogs
Stereoselective organozinc addition
Aldehyde + L-configuration combination
Diastereoselectivity assessment
Chiral reference standard
Enantiomeric purity verification
Specific rotation and orthogonal analytical data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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